An In-Depth Technical Guide to the Synthesis of 1H-Indazole-3-Carbohydrazide from Isatin
An In-Depth Technical Guide to the Synthesis of 1H-Indazole-3-Carbohydrazide from Isatin
Foreword: The Enduring Significance of the Indazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of drug design. The 1H-indazole nucleus is one such "privileged scaffold," a term reserved for structures capable of binding to a wide array of biological targets. This versatility has cemented its importance in modern pharmacology.[1][2] Marketed therapeutics such as Pazopanib (a multi-kinase inhibitor) and Niraparib (a PARP inhibitor) feature this core, underscoring its clinical relevance in oncology.[2] The broad spectrum of biological activities associated with indazole derivatives—including anti-inflammatory, anti-tumor, and anti-HIV properties—continues to drive intensive research efforts.[1][2]
Within this esteemed class of compounds, 1H-indazole-3-carbohydrazide stands out as a particularly valuable synthetic intermediate and a pharmacophore in its own right. The carbohydrazide moiety at the C3 position is a critical functional handle, enabling the development of diverse libraries of novel drug candidates through straightforward chemical modifications.[1][3]
This guide provides a comprehensive, field-proven methodology for the synthesis of 1H-indazole-3-carbohydrazide, commencing from the readily available starting material, isatin. We will delve into the mechanistic underpinnings of each synthetic step, offer detailed experimental protocols, and discuss critical process considerations to ensure both safety and success in the laboratory.
Section 1: Global Synthetic Strategy & Mechanistic Overview
The conversion of isatin to 1H-indazole-3-carbohydrazide is a multi-step process that hinges on a classical ring transformation. The core of the strategy involves the deconstruction of the isatin five-membered ring and a subsequent recyclization to form the thermodynamically stable pyrazole ring fused to the benzene core. The overall pathway can be logically segmented into two primary phases:
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Phase I: Formation of the Indazole Core. Synthesis of the key precursor, 1H-indazole-3-carboxylic acid, from isatin.
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Phase II: Functional Group Transformation. Conversion of the carboxylic acid to the target carbohydrazide via an ester intermediate.
The complete transformation is outlined below:
Figure 1: High-level workflow for the synthesis of 1H-indazole-3-carbohydrazide from isatin.
Section 2: Phase I - Synthesis of 1H-Indazole-3-Carboxylic Acid
This initial phase is the most chemically complex, involving a fundamental rearrangement of the starting material's skeleton. The overall yield for this classical method is often modest, typically ranging from 25-43%, and it involves a hazardous intermediate, necessitating careful execution.[4]
Causality and Mechanism
Step 1: Base-Catalyzed Ring Opening of Isatin The synthesis commences with the hydrolytic cleavage of the lactam (cyclic amide) bond within the isatin molecule. This is achieved using a strong base, such as sodium hydroxide.[4] The hydroxide ion acts as a nucleophile, attacking the electrophilic C2 carbonyl carbon. This leads to the opening of the five-membered ring to form the sodium salt of (2-aminophenyl)glyoxylic acid. This step is crucial as it liberates the aromatic amine functionality required for the subsequent diazotization.
Step 2: Diazotization of the Arylamine The intermediate from Step 1 is then treated with sodium nitrite (NaNO₂) in a strong acidic medium (e.g., hydrochloric acid) at precisely controlled low temperatures (0–5 °C). This process converts the primary aromatic amine into a diazonium salt. The electrophilic nitrosonium ion (NO⁺), generated in situ from nitrous acid, is attacked by the amine, leading to the formation of the R-N⁺≡N group.
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Critical Insight: Maintaining a low temperature is non-negotiable. Diazonium salts are notoriously unstable and can decompose violently at higher temperatures, posing a significant safety risk, particularly during scale-up operations.[4]
Step 3: Reductive Intramolecular Cyclization The diazonium salt is immediately subjected to a reducing agent, such as stannous chloride (SnCl₂) or sodium sulfite.[5] This reduction step is believed to form a transient arylhydrazine species. This hydrazine intermediate then undergoes a spontaneous intramolecular cyclization. The terminal hydrazine nitrogen attacks the adjacent ketone carbonyl group, followed by dehydration, to form the stable, aromatic 1H-indazole ring system.[4]
Detailed Experimental Protocol: 1H-Indazole-3-Carboxylic Acid
Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Isatin | 147.13 | 10.0 g | 0.068 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.2 g | 0.205 |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.2 g | 0.075 |
| Hydrochloric Acid (conc.) | 36.46 | ~30 mL | - |
| Stannous Chloride (SnCl₂) | 189.60 | 25.8 g | 0.136 |
| Water (deionized) | 18.02 | ~500 mL | - |
Procedure:
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Ring Opening: In a 500 mL beaker, dissolve 8.2 g of NaOH in 100 mL of water. Once dissolved, add 10.0 g of isatin in small portions with stirring. Heat the mixture gently to 50-60 °C until a clear, dark orange solution is obtained. Cool the solution to room temperature.
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Diazotization: Prepare an ice-salt bath. Place the beaker containing the isatin solution in the bath and cool to 0 °C. While maintaining the temperature between 0 and 5 °C, slowly add 15 mL of concentrated HCl. In a separate flask, dissolve 5.2 g of NaNO₂ in 20 mL of water. Add this nitrite solution dropwise to the acidic isatin solution over 30 minutes, ensuring the temperature does not exceed 5 °C. Stir for an additional 15 minutes in the ice bath.
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Reductive Cyclization: In a separate 1 L beaker, dissolve 25.8 g of SnCl₂ in 15 mL of concentrated HCl. Cool this solution in an ice bath. Slowly and carefully, pour the cold diazonium salt solution into the SnCl₂ solution with vigorous stirring. A thick yellow precipitate of 1H-indazole-3-carboxylic acid will form.
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Work-up and Purification: Allow the mixture to stand for 30 minutes. Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol.
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Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. The expected product is a pale yellow solid.
Section 3: Phase II - Synthesis of 1H-Indazole-3-Carbohydrazide
With the indazole core successfully constructed, the next phase involves converting the carboxylic acid at the C3 position into the desired carbohydrazide. A direct reaction with hydrazine can be low-yielding. A more reliable and higher-yielding approach involves a two-step sequence via an ester intermediate.[3]
Causality and Mechanism
Step 4: Fischer Esterification The carboxylic acid is first converted to its corresponding methyl or ethyl ester. This is typically achieved through Fischer esterification, an acid-catalyzed reaction between the carboxylic acid and an excess of alcohol (e.g., methanol) serving as both reagent and solvent.[3] A catalytic amount of a strong acid, like sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Step 5: Hydrazinolysis The purified ester is then treated with hydrazine hydrate in a protic solvent like ethanol, usually at reflux.[3] This is a nucleophilic acyl substitution reaction. The highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester. This leads to the displacement of the methoxy (-OCH₃) or ethoxy (-OC₂H₅) group and the formation of the thermodynamically stable carbohydrazide product.
Figure 2: Detailed experimental workflow showing key reagents for each transformation.
Detailed Experimental Protocol: 1H-Indazole-3-Carbohydrazide
Part A: Esterification
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Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 5.0 g of 1H-indazole-3-carboxylic acid and 100 mL of methanol.
-
Reaction: Slowly add 1 mL of concentrated sulfuric acid to the stirred suspension. Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol to approximately 20 mL using a rotary evaporator. Pour the concentrated mixture into 100 mL of ice-cold water.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. The product, methyl 1H-indazole-3-carboxylate, is typically a white solid.[3]
Part B: Hydrazinolysis
-
Setup: In a 250 mL round-bottom flask, suspend the dried methyl 1H-indazole-3-carboxylate (from the previous step) in 80 mL of ethanol.
-
Reaction: Add 5 mL of hydrazine hydrate (80% solution) to the suspension.[3] Heat the mixture to reflux and maintain for 3-5 hours. The reaction progress can be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes.
-
Purification and Drying: Collect the white crystalline precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol. Dry the product, 1H-indazole-3-carbohydrazide, in a vacuum oven at 50 °C.
Section 4: Product Characterization
To ensure the identity and purity of the final compound, a suite of analytical techniques should be employed.
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¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the molecular structure by showing characteristic peaks for aromatic protons and the N-H protons of the indazole ring and hydrazide moiety.
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Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for C₈H₈N₄O.[6]
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Infrared (IR) Spectroscopy: Identifies key functional groups, such as N-H stretches (around 3300 cm⁻¹) and the C=O stretch of the amide (around 1650 cm⁻¹).
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Melting Point: A sharp melting point indicates high purity of the crystalline solid.
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Isatins As Privileged Molecules in Design and Synthesis of Spiro-Fused Cyclic Frameworks . (2015). Chemical Reviews. [Link]
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